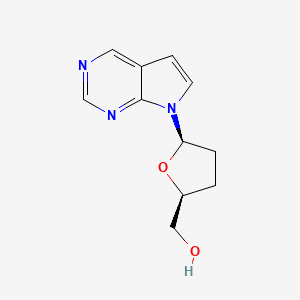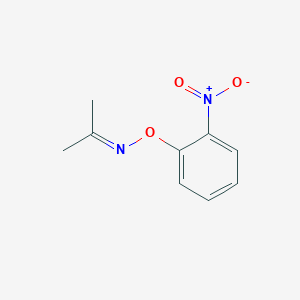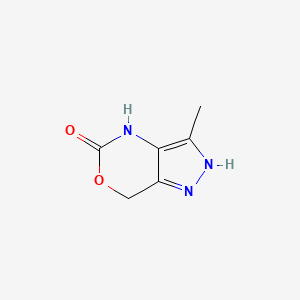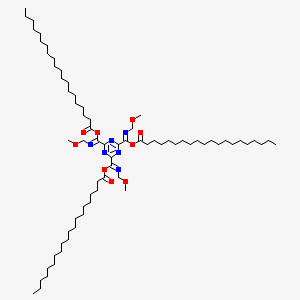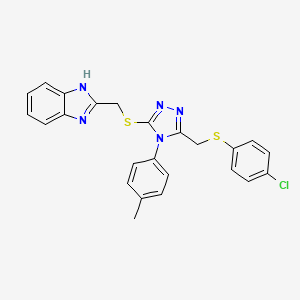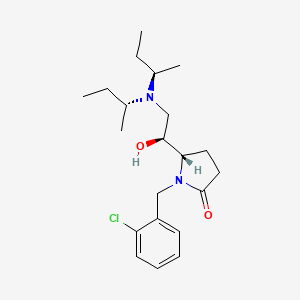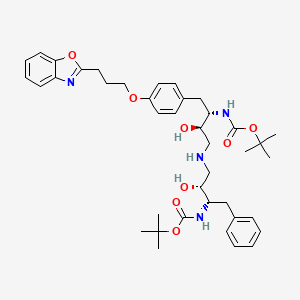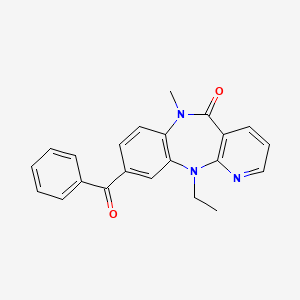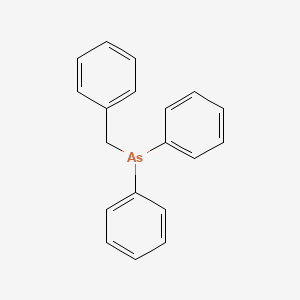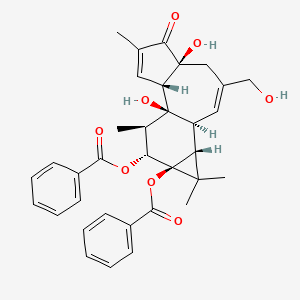
4alpha-Phorbol 12,13-dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4alpha-Phorbol 12,13-dibenzoate is a synthetic compound derived from phorbol, a natural product found in the seeds of the Croton tiglium plant It is known for its biological activity, particularly as an activator of protein kinase C (PKC)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4alpha-Phorbol 12,13-dibenzoate typically involves the esterification of phorbol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to promote the formation of the ester bond between the hydroxyl groups of phorbol and the carboxyl groups of benzoic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4alpha-Phorbol 12,13-dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
4alpha-Phorbol 12,13-dibenzoate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Biology: The compound is used to investigate the role of protein kinase C in cellular signaling pathways.
Medicine: Research on this compound has provided insights into the development of cancer therapies and other medical treatments.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
4alpha-Phorbol 12,13-dibenzoate exerts its effects primarily through the activation of protein kinase C (PKC). The compound binds to the regulatory domain of PKC, leading to its activation. This activation triggers a cascade of downstream signaling events that regulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets and pathways involved include the phosphoinositide pathway and the mitogen-activated protein kinase (MAPK) pathway.
Comparación Con Compuestos Similares
Similar Compounds
4alpha-Phorbol 12,13-didecanoate: Another phorbol ester with similar biological activity.
Phorbol 12-myristate 13-acetate (PMA): A well-known PKC activator used in research.
Ingenol 3-angelate: A compound with similar structure and biological activity.
Uniqueness
4alpha-Phorbol 12,13-dibenzoate is unique in its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Its ability to selectively activate PKC makes it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
123672-47-9 |
|---|---|
Fórmula molecular |
C34H36O8 |
Peso molecular |
572.6 g/mol |
Nombre IUPAC |
[(1S,2S,6S,10S,11R,13S,14R,15R)-13-benzoyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] benzoate |
InChI |
InChI=1S/C34H36O8/c1-19-15-25-32(39,27(19)36)17-21(18-35)16-24-26-31(3,4)34(26,42-30(38)23-13-9-6-10-14-23)28(20(2)33(24,25)40)41-29(37)22-11-7-5-8-12-22/h5-16,20,24-26,28,35,39-40H,17-18H2,1-4H3/t20-,24+,25-,26-,28-,32+,33-,34-/m1/s1 |
Clave InChI |
FQHYQCXMFZHLAE-JSRDOVAZSA-N |
SMILES isomérico |
C[C@@H]1[C@H]([C@@]2([C@@H](C2(C)C)[C@H]3[C@]1([C@@H]4C=C(C(=O)[C@@]4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC1C(C2(C(C2(C)C)C3C1(C4C=C(C(=O)C4(CC(=C3)CO)O)C)O)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


